![molecular formula C19H19N3O2S B3006929 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396814-15-5](/img/structure/B3006929.png)
1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone" is not directly mentioned in the provided papers. However, the papers do discuss various indole and indolinone derivatives with potential biological activities, which can provide insights into the chemical class to which the compound belongs. For instance, indolin-2-one analogs have been synthesized and evaluated for their anticancer properties , and metal complexes involving thiazolyl-indolinone have been studied for their antibacterial activities .
Synthesis Analysis
The synthesis of indolinone derivatives can be achieved through various methods, including microwave irradiation and conventional heating. For example, a series of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs were synthesized using these methods and showed promising results as potential anticancer agents . Although the exact synthesis of "1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of indole and indolinone derivatives is crucial for their biological activity. For instance, the crystal structure of an iodinated indomethacin analog, which is closely related to indole, shows specific bond distances and angles that are significant for its biological function . The steric strain and orientation of substituent groups on the indole ring can greatly influence the activity of these compounds.
Chemical Reactions Analysis
The reactivity of indolinone derivatives can lead to the formation of metal complexes, as seen in the study where a novel ligand based on thiazolyl-indolinone was used to prepare various metal complexes . These complexes were then characterized and evaluated for their biological activities. The chemical reactivity of "1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone" would likely be influenced by the functional groups present on the indolinone and thiazole moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolinone derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the lipophilicity and, consequently, the biological activity of these compounds . The metal complexes of thiazolyl-indolinone ligands were also subjected to thermogravimetric analysis to study their stability . These properties are essential for understanding the behavior of such compounds in biological systems.
科学的研究の応用
Synthesis and Biological Evaluation as Antimitotic Agents
One application of derivatives of the specified compound includes their synthesis and biological evaluation for antimitotic activity. For instance, derivatives based on the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus have been synthesized, modified with different moieties at positions C-4 to C-7 (e.g., chloro, methyl, methoxy), and evaluated for their antiproliferative effects. These compounds, particularly those modified at the indole nitrogen with small alkyl groups, have shown potent antiproliferative effects by targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Antimicrobial and DNA Protective Properties
Another research avenue explores the antimicrobial properties and DNA protective capabilities of Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds have exhibited strong antimicrobial activity against specific strains and significant DNA protective ability against oxidative damage. This highlights their potential application in developing therapies or protective agents against microbial infections and oxidative DNA damage (Gür et al., 2020).
Formation of Dihydroindoloquinazoline Derivatives
Research on the reaction of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines has led to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This work involves complex chemical reactions facilitated by catalysts like BF3·Etherate, showcasing the compound's role in synthesizing novel chemical structures with potential pharmacological applications (Harano et al., 2007).
Protein Tyrosine Phosphatase Inhibitory Activity
Derivatives of the compound have also been investigated for their inhibitory activity against protein tyrosine phosphatases (PTPs), enzymes implicated in various diseases including cancer. The synthesis and characterization of such derivatives reveal their potential as tools for studying PTP function and as leads for therapeutic agent development (Breinholt et al., 2001).
Anti-tubercular Agents
In the search for new anti-tubercular agents, derivatives featuring the 2-aminoindole nucleus have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant activity, highlighting their potential application in treating tuberculosis (Maurya et al., 2013).
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-21(19-20-18-15(24-2)8-5-9-16(18)25-19)12-17(23)22-11-10-13-6-3-4-7-14(13)22/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBNNAOTYCRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)
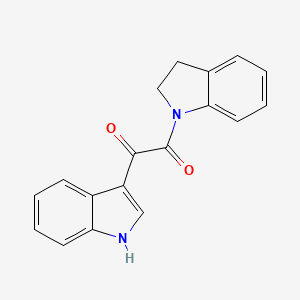
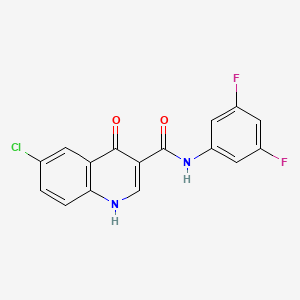
![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)
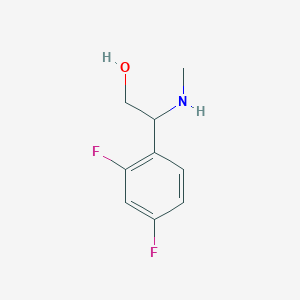
![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)
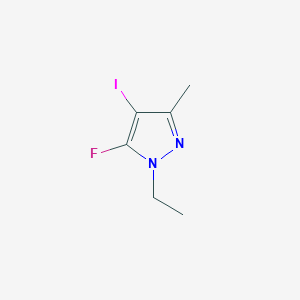
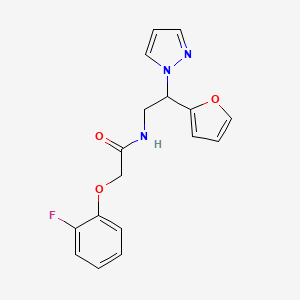
![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)
